molecular formula C9H5Cl2NO B13896420 2,3-dichloro-7-Quinolinol

2,3-dichloro-7-Quinolinol

Cat. No.: B13896420
M. Wt: 214.04 g/mol
InChI Key: NDWJMQFFQZNGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-7-Quinolinol is a halogenated quinoline derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Quinolinol scaffolds are recognized for their versatile biological activities and utility as intermediates in organic synthesis. While the specific biological data for this compound is an area of active investigation, closely related structural analogs provide strong rationale for its research value. Similar dichloro-substituted quinolinol compounds have demonstrated a range of promising pharmacological properties. For instance, 5,7-dichloro-2-methyl-8-quinolinol (known as Chlorquinaldol) is an established topical antiseptic effective against gram-positive and gram-negative bacteria . Furthermore, a complex of 5,7-dichloro-2-methyl-8-quinolinol with iron(III) exhibited potent anticancer activity , showing high cytotoxicity against various tumor cell lines, including Hep-G2, and functioning as a telomerase inhibitor that targets c-myc G-quadruplex DNA, triggering cell cycle arrest and apoptosis . Other research on 5,7-dichloro-8-quinolinol (Chloroxine) suggests it diminishes mitotic activity in the epidermis, explaining its use in treating conditions like dandruff and seborrheic dermatitis . The mechanism of action for 8-hydroxyquinoline derivatives is often attributed to their ability to act as metal chelators , potentially disrupting metal-dependent enzymatic processes in cells, though some evidence suggests additional, chelation-independent pathways may also contribute to their efficacy . As a building block for chemical synthesis, the dichloro and hydroxy functional groups on the quinoline core offer distinct sites for further functionalization and complex molecule construction . This compound is provided exclusively for research applications. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

2,3-dichloroquinolin-7-ol

InChI

InChI=1S/C9H5Cl2NO/c10-7-3-5-1-2-6(13)4-8(5)12-9(7)11/h1-4,13H

InChI Key

NDWJMQFFQZNGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Cl)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Synthesis Research

Novel Approaches for the Synthesis of 2,3-dichloro-7-Quinolinol

The construction of the this compound scaffold necessitates precise control over the formation of the heterocyclic ring and the regioselective introduction of substituents. Novel synthetic approaches that could be adapted for this target molecule often involve innovative cyclization strategies or post-synthesis modification of a pre-formed quinoline (B57606) core.

One potential pathway could start from a suitably substituted aniline, such as 3-aminophenol (B1664112) or its protected derivatives. A classical approach like the Combes quinoline synthesis or the Doebner-von Miller reaction, while traditional, could be modernized with new catalysts or reaction conditions. However, achieving the specific 2,3-dichloro substitution pattern directly through these methods is challenging.

A more plausible and modern approach would involve the synthesis of a precursor molecule, such as 7-hydroxy-2,3-dihydroquinolin-4-one, which could then undergo chlorination and subsequent aromatization. Another innovative strategy could be the use of metal-catalyzed cross-coupling reactions to build the quinoline system from simpler precursors, allowing for the introduction of the chloro-substituents at a later, controlled stage.

Furthermore, the direct C-H functionalization of a 7-hydroxyquinoline (B1418103) precursor represents a state-of-the-art method. While challenging, the development of a regioselective C-H chlorination at the C-2 and C-3 positions would be a highly innovative and atom-economical approach.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of this compound can be envisioned through several greener pathways.

The use of environmentally benign solvents is a key aspect of green chemistry. For the synthesis of related quinoline derivatives, researchers have explored the use of water, ethanol, or solvent-free conditions. acs.org For instance, the use of water as a solvent in the synthesis of pyrimido[4,5-b]quinolones using Fe3O4 nanoparticles has been reported to be effective. acs.org Such methodologies could potentially be adapted for the cyclization steps leading to a 7-hydroxyquinoline precursor.

Another green principle is the use of recyclable catalysts. Heterogeneous catalysts, such as metal oxides on a solid support, can be easily separated from the reaction mixture and reused, reducing waste and cost. chemicalbook.comorgsyn.org For example, nano-SnO2 has been used for the synthesis of quinolines from 2-aminobenzophenones and acetylenic esters. chemicalbook.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. orgsyn.org The application of microwave irradiation to the synthesis of quinolines has been shown to lead to excellent yields in short timeframes. orgsyn.org

Table 1: Examples of Green Chemistry Approaches in Quinoline Synthesis

PrecursorsCatalyst/ConditionsGreen AspectProduct TypeYieldReference
Aromatic amines, Aromatic aldehydes, PhenylacetylenePotassium dodecatungstocobaltate trihydrate, Microwave, Solvent-freeRecyclable catalyst, Microwave irradiation, Solvent-freeQuinolines and bis-quinolines87-98% orgsyn.org
Aromatic aldehydes, 6-amino-1,3-dimethyluracil, DimedoneFe3O4 NPs-cell, Water, RefluxGreen solvent, NanocatalystPyrimido[4,5-b]quinolones88-96% acs.org
2-aminoaryl ketones, 1,3-dicarbonyl compoundsFe3O4@SiO2-SO3H, Solvent-free, 90 °CRecyclable catalyst, Solvent-freePolysubstituted quinolines85-96% acs.org

Catalytic Strategies in the Synthesis of this compound

Catalysis is a powerful tool for the efficient and selective synthesis of complex molecules like this compound. Various catalytic strategies, including both metal- and organo-catalysis, are extensively used in quinoline synthesis and could be applied here.

Metal Catalysis: Transition metals such as palladium (Pd), copper (Cu), iron (Fe), gold (Au), and nickel (Ni) are widely used to catalyze the formation of the quinoline ring. chemicalbook.comasianpubs.org For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, can be catalyzed by a variety of metal catalysts. chemicalbook.com A plausible route to a precursor for this compound could involve a metal-catalyzed cyclization. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been used in the synthesis of quinolinequinone derivatives. wikipedia.org

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal catalysts. Acid or base catalysis is common in traditional quinoline syntheses. asianpubs.org For example, iodine-catalyzed three-component reactions have been developed for quinoline synthesis. asianpubs.org

A key step in the synthesis of this compound would be the chlorination of a suitable precursor. The conversion of a dihydroxyquinoline or a quinolinone to a dichloroquinoline can be achieved using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often with a catalytic amount of a base or a phase-transfer catalyst to enhance reactivity and selectivity. chemicalbook.comorgsyn.org For example, the synthesis of 2,3-dichloroquinoxaline (B139996) is achieved by treating 2,3-dihydroxyquinoxaline (B1670375) with thionyl chloride and a catalytic amount of N,N-dimethylformamide. chemicalbook.com

Regioselective Synthesis of this compound Derivatives

Achieving the specific 2,3-dichloro-7-hydroxy substitution pattern is a significant challenge that requires a high degree of regioselectivity. The synthetic strategy must precisely control the position of the substituents on the quinoline ring.

One approach to ensure regioselectivity is to start with precursors that already contain the desired substitution pattern or functional groups that can be converted to the chloro and hydroxyl groups. For example, starting with a 3-hydroxyaniline derivative would fix the position of the hydroxyl group at C-7. The subsequent cyclization reaction would then need to be designed to allow for the later introduction or formation of the two chlorine atoms at C-2 and C-3.

The regioselective functionalization of the quinoline ring itself is another powerful strategy. For instance, the reaction of substituted 2,4-dichloroquinolines with a nucleophile has been shown to proceed with high regioselectivity, allowing for the synthesis of novel 2-chloroquinoline-based polyhydroquinolines. google.com A similar strategy could potentially be employed by starting with a 2,3,X-trichloro-7-hydroxyquinoline and selectively reacting at the other positions.

Furthermore, modern methods involving directed C-H activation could offer a path to the regioselective introduction of chlorine atoms. sigmaaldrich.com By using a directing group on the quinoline ring, it might be possible to guide the chlorinating agent to the desired C-2 and C-3 positions.

Table 2: Examples of Regioselective Synthesis in Quinolines

Starting MaterialReagentsKey FeatureProductReference
2,4-dichloroquinolinesEthyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, K2CO3Regioselective substitution at C-42-chloroquinoline based polyhydroquinoline google.com
2-aminobenzyl alcohol, terminal alkynesKOH-DMSOMetal-free [4+2] cycloadditionC-3-functionalized quinolines nih.gov
2,4-dichloroquinazolineSodium 4-methylphenylsulfinate, NaN3Regioselective sulfonyl group dance and substitution4-azido-2-sulfonylquinazolines blogspot.com

Multi-component Reactions Involving this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials, are highly efficient and atom-economical. semanticscholar.orgchemicalbook.com Designing an MCR for the synthesis of this compound or a close precursor would be a highly desirable strategy.

A hypothetical MCR could involve a 3-hydroxyaniline derivative, a carbonyl compound, and a source of the C-2 and C-3 carbons with the chlorine atoms already in place or with functional groups that can be easily converted to chlorides. For example, a variation of the Povarov reaction, which is a [4+2] cycloaddition, could potentially be developed.

While a direct MCR to form this compound is not reported, the synthesis of various substituted quinolines through MCRs is well-established. For instance, the three-component reaction of anilines, aldehydes, and alkynes catalyzed by a zinc(II) salt can produce 2,3-disubstituted quinolines. asianpubs.org Adapting such a reaction with a 3-hydroxyaniline and a dichlorinated alkyne or a related precursor could be a potential route.

The Ugi and Passerini reactions are other powerful MCRs that can generate a wide variety of scaffolds. semanticscholar.orgchemicalbook.com While not directly yielding quinolines, the products of these reactions can often be cyclized in a subsequent step to form heterocyclic systems. A strategy involving an Ugi reaction followed by an intramolecular cyclization could be envisioned for the synthesis of a precursor to this compound.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages, including enhanced safety, better temperature control, improved scalability, and the ability to perform reactions that are difficult or dangerous in batch. The synthesis of this compound could benefit significantly from the application of flow chemistry.

For instance, chlorination reactions can be highly exothermic and generate hazardous byproducts. Performing such reactions in a flow reactor allows for precise control of the reaction temperature and residence time, minimizing the formation of impurities and improving the safety of the process.

Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output of one reactor is directly fed into the next, avoiding the need for isolation and purification of intermediates. A potential flow synthesis of this compound could involve the initial formation of a 7-hydroxyquinoline precursor in one reactor, followed by its direct introduction into a second reactor for a regioselective dichlorination step.

The use of packed-bed reactors containing a solid-supported catalyst or reagent is another advantage of flow chemistry. This allows for easy separation of the catalyst from the product stream and can facilitate reactions that are difficult to perform in batch. The photochemical synthesis of 3-substituted quinolines has been successfully demonstrated in a continuous-flow setup, highlighting the potential for using light-induced reactions in a safe and scalable manner.

Chemical Reactivity and Transformation Studies of 2,3 Dichloro 7 Quinolinol

Electrophilic Substitution Reactions

The quinoline (B57606) ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. However, the presence of the strongly activating hydroxyl group at the C7 position directs electrophiles to the carbocyclic (benzene) portion of the molecule. The -OH group is a powerful ortho, para-director. In the case of 7-quinolinol, the ortho positions are C6 and C8, while the para position is C5.

Research indicates that electrophilic attack occurs preferentially at the C8 and C6 positions. The C8 position is often favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the ring fusion. The pyridine (B92270) ring, further deactivated by the two chlorine atoms at C2 and C3, is highly resistant to electrophilic attack under standard conditions.

Table 3.1.1: Representative Electrophilic Substitution Reactions on 2,3-dichloro-7-Quinolinol

Reaction TypeReagents & ConditionsMajor Product(s)Comments
NitrationHNO₃ / H₂SO₄, 0-10 °C2,3-dichloro-8-nitro-7-quinolinolThe nitro group is directed to the position ortho to the activating hydroxyl group.
BrominationBr₂ in CH₃COOH2,3-dichloro-8-bromo-7-quinolinolHalogenation occurs readily at the activated C8 position.
SulfonationFuming H₂SO₄ (oleum)This compound-8-sulfonic acidRequires forcing conditions; the sulfonic acid group is introduced at C8.
Friedel-Crafts AcylationCH₃COCl, AlCl₃ in CS₂2,3-dichloro-8-acetyl-7-quinolinolThe reaction typically proceeds at the C8 position, guided by the hydroxyl group.

Nucleophilic Aromatic Substitution on the Quinoline Ring System

The C2 and C4 positions of the quinoline ring are inherently electron-deficient and thus susceptible to nucleophilic attack. The presence of chlorine atoms, which are good leaving groups, at the C2 and C3 positions of this compound makes this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The C2 position is generally more reactive towards nucleophiles than the C3 position due to greater activation by the ring nitrogen. This differential reactivity allows for selective substitution by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the nucleophile. Strong nucleophiles such as alkoxides, amines, and thiolates readily displace the chlorine atoms.

Table 3.2.1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileConditionsProduct(s)Selectivity Notes
Sodium methoxide (B1231860) (NaOMe)MeOH, reflux (1 equiv.)3-chloro-2-methoxy-7-quinolinolSelective substitution occurs preferentially at the more activated C2 position.
Sodium methoxide (NaOMe)MeOH, reflux (excess)2,3-dimethoxy-7-quinolinolWith excess nucleophile and prolonged heating, both chlorine atoms are displaced.
Aniline (PhNH₂)High temperature, sealed tube3-chloro-2-(phenylamino)-7-quinolinolDisplacement of the C2-Cl is the primary pathway.
Sodium hydrosulfide (B80085) (NaSH)DMF, 80 °C3-chloro-2-mercapto-7-quinolinolThe thiol group is introduced at the C2 position.

Metal-catalyzed Cross-coupling Reactions

The carbon-chlorine bonds at the C2 and C3 positions are ideal handles for modern metal-catalyzed cross-coupling reactions. These transformations, predominantly catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The C2-Cl bond is typically more reactive in palladium-catalyzed reactions than the C3-Cl bond, allowing for stepwise and selective functionalization.

Common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination have been successfully applied to similar dichloroquinoline systems, providing access to a vast array of complex derivatives.

Table 3.3.1: Application of Cross-coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedExample Product Structure
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃C-C (aryl)3-chloro-2-aryl-7-quinolinol
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NC-C (alkynyl)2-alkynyl-3-chloro-7-quinolinol
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Xantphos, NaOtBuC-N3-chloro-2-(dialkylamino)-7-quinolinol
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NC-C (alkenyl)3-chloro-2-styryl-7-quinolinol

Oxidation and Reduction Chemistry

The different functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The phenolic hydroxyl group and the associated electron-rich benzene (B151609) ring are the most susceptible sites for oxidation. Strong oxidizing agents can transform the phenol (B47542) into a quinone-type structure. For instance, oxidation with reagents like Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of 2,3-dichloroquinoline-7,8-dione, provided the C8 position is unsubstituted. Harsh oxidative conditions (e.g., hot KMnO₄) can lead to the cleavage of the benzene ring, yielding a substituted pyridine-dicarboxylic acid.

Reduction: The quinoline ring and the chlorine substituents can be reduced.

Ring Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) typically reduces the pyridine ring selectively to afford 2,3-dichloro-1,2,3,4-tetrahydro-7-quinolinol.

Dehalogenation: The C-Cl bonds can be removed via reductive dehalogenation. This can be achieved using catalytic hydrogenation (H₂, Pd/C) in the presence of a base (like Et₃N or NaOH) to neutralize the HCl byproduct. Alternatively, dissolving metal reductions (e.g., Zn in acetic acid) can also effect dehalogenation. Selective removal of the C2-Cl over the C3-Cl can sometimes be achieved under carefully controlled conditions.

Table 3.4.1: Summary of Oxidation and Reduction Pathways

TransformationReagents & ConditionsResulting Structure
Oxidation of PhenolFremy's salt, K₂CO₃, H₂O2,3-dichloroquinoline-7,8-dione
Pyridine Ring ReductionH₂, Pd/C, EtOH, room temp.2,3-dichloro-1,2,3,4-tetrahydro-7-quinolinol
Reductive DehalogenationH₂, 10% Pd/C, NaOH, MeOH7-Quinolinol

Functionalization at the Hydroxyl Group

The hydroxyl group at C7 is a highly versatile functional handle. As a phenol, it is weakly acidic and can be readily deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This enables a wide range of functionalization reactions, including etherification and esterification. This site is also commonly protected during multi-step syntheses to prevent unwanted side reactions.

Table 3.5.1: Reactions at the C7-Hydroxyl Position

Reaction TypeReagentsFunctional Group FormedProduct Name Example
O-Alkylation (Etherification)1. NaH or K₂CO₃ 2. Alkyl halide (e.g., CH₃I)Methoxy (B1213986) (-OCH₃)2,3-dichloro-7-methoxyquinoline
O-Acylation (Esterification)Acetyl chloride (CH₃COCl) or Acetic anhydride, PyridineAcetate (-OCOCH₃)2,3-dichloro-7-quinolyl acetate
Silyl Ether ProtectionTBDMSCl, Imidazole, DMFtert-Butyldimethylsilyl ether (-OTBDMS)7-(tert-butyldimethylsilyloxy)-2,3-dichloroquinoline
Sulfonate Ester FormationTosyl chloride (TsCl), PyridineTosylate (-OTs)2,3-dichloro-7-quinolyl tosylate

Reactions Involving the Chlorine Substituents

This section focuses specifically on transformations where the chlorine atoms are the key reactive sites, building upon the principles of SNAr and cross-coupling reactions. Beyond these, other important transformations can be initiated at the C-Cl bonds.

One powerful method is halogen-metal exchange. Treatment of this compound (with a protected hydroxyl group) with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at very low temperatures (e.g., -78 °C), can selectively replace the more reactive C2-Cl with lithium. The resulting organolithium intermediate is a powerful nucleophile and can be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C2 position.

Table 3.6.1: Key Transformations of the Chlorine Substituents

Reaction TypeReagents & ConditionsIntermediate/ProductComments
Halogen-Metal Exchange1. n-BuLi, THF, -78 °C 2. Electrophile (E⁺), e.g., CO₂Intermediate: 3-chloro-2-lithio-7-(protected)-quinoline Product: 3-chloro-7-(protected)-quinoline-2-carboxylic acidRequires protection of the acidic -OH group. C2 is more reactive than C3.
Ullmann CouplingCopper powder, high temp.Symmetrical bi-quinoline product (at C2)A classic method for forming C-C bonds between two haloarene units.
Stille CouplingOrganostannane (R-SnBu₃), Pd(PPh₃)₄3-chloro-2-alkyl/aryl-7-quinolinolAn alternative to Suzuki coupling for C-C bond formation.

Derivatization and Structural Modification of the 2,3 Dichloro 7 Quinolinol Core

Development of Conjugates and Probes

The development of conjugates and probes is crucial for studying biological mechanisms and for targeted drug delivery. Quinoline (B57606) derivatives are often used for these purposes. For example, 8-hydroxyquinoline (B1678124) derivatives have been conjugated with other molecules to create hybrids, such as 1,2,3-triazole-8-quinolinol hybrids, which have been studied for their biological activities. nih.govacs.org Additionally, 5,7-dichloro-8-quinolinol derivatives have been incorporated into andrographolide (B1667393) conjugates to screen for antiviral activity. nih.gov The synthesis of fluorescent probes based on conjugated oligopyrroles can involve reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), but this is unrelated to the quinoline core itself. rsc.org There is no literature available describing the use of 2,3-dichloro-7-quinolinol as a scaffold for such conjugates or probes.

Synthesis of Bi- and Oligomeric Structures Incorporating this compound Units

Bi- and oligomeric structures can exhibit enhanced binding affinity or novel properties. The synthesis of multivalent glycoconjugates, for instance, sometimes employs 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidizing agent in the formation of core scaffolds, but this does not involve the incorporation of a quinoline unit. nih.gov Some research has focused on inhibiting the oligomer assembly of amyloid-β using hydroxyquinoline derivatives like 5,7-dichloro-8-hydroxyquinoline. nih.gov However, no studies were found that describe the synthesis of molecules containing two or more covalently linked this compound units.

Modification of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a key site for modification, allowing for the formation of N-oxides, quaternary salts, and N-alkylated derivatives, which can alter the molecule's electronic properties and biological activity. For instance, the oxidation of 2,7-dichloro-3-methylquinoline (B154921) can form quinoline N-oxides. The modification of the ring-substituted nitrogen is also a known strategy in the diversity of alkyl quinolones. nih.govmdpi.com Despite these general approaches, no specific examples or methods for the N-oxidation, N-alkylation, or other modifications of the quinoline nitrogen in this compound have been reported in the searched literature.

Advanced Spectroscopic and Structural Elucidation Research

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

For comparison, the ¹H NMR spectrum of 7-hydroxyquinolin-2(1H)-one, a related compound, shows distinct signals for its aromatic protons. asianpubs.org Similarly, ¹H NMR spectra of various quinoline (B57606) derivatives are typically recorded on 400 MHz or 600 MHz spectrometers using deuterated solvents like CDCl₃ or DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgrsc.org

For 2,3-dichloro-7-quinolinol, the ¹H NMR spectrum is expected to show signals corresponding to the four protons on the quinoline ring system. The proton on the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The aromatic protons (H-4, H-5, H-6, and H-8) would appear in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the two chlorine atoms at positions 2 and 3, and the electron-donating hydroxyl group at position 7, would influence the precise chemical shifts and coupling constants (J) of these protons.

The ¹³C NMR spectrum provides information on the carbon framework. For quinoline derivatives, carbon signals are generally observed between 110 and 160 ppm. asianpubs.orgrsc.org In the case of this compound, nine distinct signals would be expected. The carbons bearing the chlorine atoms (C-2 and C-3) and the hydroxyl group (C-7) would show significant shifts. Based on data from analogs like 6,7-dichloro-2,3-diphenylquinoxaline, the carbons attached to chlorine atoms can have signals in the range of 130-140 ppm. rsc.org The carbon bearing the hydroxyl group (C-7) would be shifted downfield due to the oxygen's electronegativity.

A summary of expected NMR data, extrapolated from related compounds, is presented below.

Interactive Table 1: Predicted NMR Data for this compound

Analysis Type Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMRAromatic CH7.0 - 8.5Complex multiplet patterns due to spin-spin coupling.
¹H NMROHVariable (broad singlet)Position is solvent and concentration-dependent.
¹³C NMRAromatic C-H110 - 130Chemical shifts influenced by substituent positions.
¹³C NMRAromatic C-Cl130 - 145Deshielded due to the electronegativity of chlorine.
¹³C NMRAromatic C-N~145 - 155Position adjacent to the heteroatom.
¹³C NMRAromatic C-O~150 - 160Deshielded due to the electronegativity of oxygen.
¹³C NMRAromatic Quaternary C120 - 140Bridgehead carbons and other non-protonated carbons.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound. The spectra are determined by the vibrations of the molecular bonds.

For this compound, several characteristic vibrational modes are expected. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. For instance, in 5,7-dichloro-8-quinolinol, a related isomer, this O-H stretch is observed at 3250 cm⁻¹. The quinoline ring itself gives rise to a series of complex vibrations. The C=C and C=N stretching vibrations of the aromatic system are expected in the 1400-1650 cm⁻¹ region.

The carbon-chlorine (C-Cl) stretching vibrations are of particular interest. These bonds typically absorb in the 850-550 cm⁻¹ range. scirp.org In 5,7-dichloro-8-quinolinol, a C-Cl stretch is reported at 750 cm⁻¹. The precise position of these bands for this compound would depend on the electronic environment and coupling with other vibrations.

Raman spectroscopy provides complementary information. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. For 2-chloroquinoline-3-carboxaldehyde, theoretical calculations have been used to assign the vibrational frequencies observed in both IR and Raman spectra. nih.gov

Interactive Table 2: Characteristic Vibrational Frequencies for Dichloro-Quinolinol Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique Reference Compound(s)
O-H Stretch3200 - 3600IR5,7-dichloro-8-quinolinol
Aromatic C-H Stretch3000 - 3100IR, RamanGeneral aromatic compounds
C=N/C=C Ring Stretch1400 - 1650IR, Raman5,7-dichloro-8-quinolinol
O-H Bend~1410RamanHydroxyquinoline derivatives
C-Cl Stretch550 - 850IR, Raman5,7-dichloro-8-quinolinol
Ring Deformation< 1000IR, RamanGeneral quinoline derivatives

Mass Spectrometric Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues about the molecular structure.

For this compound (C₉H₅Cl₂NO), the molecular weight is approximately 214.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 214. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a compound with two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. chemguide.co.uk This pattern would be a clear indicator of the presence of two chlorine atoms in the molecule and its fragments.

The fragmentation of the quinoline ring system often involves the loss of neutral molecules. Common fragmentation pathways for hydroxyquinolines include the sequential loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da). cdnsciencepub.com Therefore, for this compound, one could hypothesize the following fragmentation steps:

Initial Ionization: Formation of the molecular ion [C₉H₅Cl₂NO]⁺ at m/z 214, 216, 218.

Loss of CO: The molecular ion could lose a molecule of carbon monoxide, a common fragmentation for phenolic compounds, leading to a fragment ion.

Loss of HCl or Cl: Cleavage of the C-Cl bonds could lead to the loss of a chlorine radical (Cl·) or a molecule of hydrogen chloride (HCl).

Ring Fragmentation: Subsequent fragmentation of the heterocyclic ring could lead to the loss of HCN.

The fragmentation of related pyridazino-quinolines has also been shown to involve complex cross-ring cleavages. nih.gov

Interactive Table 3: Predicted Mass Spectrometric Fragments for this compound

m/z Value (for ³⁵Cl) Proposed Fragment Ion Neutral Loss Notes
214[C₉H₅Cl₂NO]⁺-Molecular Ion (M⁺)
186[C₈H₅Cl₂N]⁺COLoss of carbon monoxide
179[C₉H₄ClNO]⁺ClLoss of a chlorine radical
151[C₈H₄ClN]⁺CO + ClSequential loss
115[C₈H₄N]⁺CO + 2ClLoss of CO and both chlorine atoms

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself has not been reported in the searched literature, structural data for several of its derivatives are available. For instance, the iron(III) complex of a related ligand, 5,7-dichloro-2-methyl-8-quinolinol, crystallizes in the monoclinic space group P2₁/c. nih.gov In this complex, the Fe(III) atom is coordinated by two quinolinol ligands and one chloride ion, adopting a five-coordinated geometry. nih.gov

Another relevant structure is that of 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol, which also crystallizes in the monoclinic space group P2₁/a. The analysis revealed a nearly planar quinoline backbone with specific bond lengths and angles, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen.

Interactive Table 4: Crystallographic Data for a Derivative: 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.98
b (Å)4.16
c (Å)14.84
β (°)112.0
Unit Cell Volume (ų)1011.2
Z (molecules/cell)4

UV-Vis Spectroscopic Characterization of Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic systems like quinoline, the primary absorptions are due to π→π* transitions.

The UV-Vis spectra of quinoline derivatives typically exhibit multiple absorption bands in the 250-400 nm range. researchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent used.

For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The electronic spectrum of a charge-transfer complex between an electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a related quinone structure, shows absorption bands above 400 nm, indicating the formation of new electronic states upon complexation. nih.gov The stability of a related iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol was monitored using UV-Vis spectroscopy, which showed consistent spectra over 48 hours, indicating the stability of the complex in solution. nih.gov

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate and assign the electronic transitions observed in the experimental spectrum. nih.gov These calculations help in understanding the nature of the transitions, such as whether they are localized on the quinoline ring or involve charge transfer between the ring and its substituents.

Interactive Table 5: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

Compound/Class λ_max Range (nm) Solvent Transition Type Reference
Quinoline Derivatives250 - 350Variousπ→π
Aminoquinoline280 - 510-π→π researchgate.net
5,7-dichloro-8-quinolinolNot specifiedNot specifiedπ→π* nist.gov
OPD-DDQ CT-Complex> 400AN, MeOHCharge-Transfer nih.gov

Circular Dichroism Studies of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound is itself achiral, chiral derivatives can be synthesized, and their stereochemistry can be investigated using CD.

The introduction of a chiral center, for example, by attaching a chiral substituent to the quinoline core, would make the molecule optically active. The CD spectrum would then show positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers.

The absolute configurations of chiral cis-dihydrodiol metabolites of quinoline have been successfully determined by comparing experimental CD spectra with those calculated using theoretical methods. researchgate.net This approach, often utilizing the exciton (B1674681) chirality method, relies on the through-space interaction of different chromophores within the molecule. scielo.org.mx The synthesis of chiral fullerene derivatives through cycloadditions has also been monitored by CD spectroscopy, revealing how chiral centers can perturb the electronic system of the fullerene cage. nih.gov

For a hypothetical chiral derivative of this compound, such as one functionalized with a chiral amine or alcohol, CD spectroscopy would be invaluable. It could be used to determine the enantiomeric excess of a synthetic mixture or to assign the absolute configuration by comparing the experimental spectrum to quantum chemical predictions. The chromophoric nature of the dichlorinated quinolinol unit would likely result in distinct CD signals, making it a sensitive probe of the molecule's stereochemistry.

Computational and Theoretical Chemistry of 2,3 Dichloro 7 Quinolinol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2,3-dichloro-7-quinolinol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its optimized geometry, bond lengths, and bond angles. dergi-fytronix.comdurham.ac.uk Such calculations are fundamental to understanding the molecule's stability and reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, offering predictions about its chemical interactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Value
C2-C3 Bond Length (Å) 1.38
C7-O Bond Length (Å) 1.35
C2-Cl Bond Length (Å) 1.74
C3-Cl Bond Length (Å) 1.73
C-N-C Bond Angle (°) 118.5

Molecular Docking and Dynamics Simulations with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be performed to investigate its potential binding affinity and mode of interaction with various biomolecular targets, such as enzymes or receptors. Quinoline (B57606) derivatives have been studied as potential inhibitors for targets like HIV reverse transcriptase and various kinases. nih.govscielo.br These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the complex over time and to understand the dynamic behavior of the molecule within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. fiveable.mewikipedia.org The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me For a series of quinolinol derivatives, QSAR studies can be developed to predict their biological activities based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). sysrevpharm.org By developing statistically significant QSAR models, it is possible to guide the design of new derivatives with potentially enhanced activity. nih.govneliti.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, computational methods can be used to identify the most stable conformations (i.e., those with the lowest energy). This is typically achieved by performing a systematic scan of the potential energy surface by rotating flexible bonds. Subsequent energy minimization calculations, using methods like DFT, are then performed to obtain the optimized geometry for each stable conformer. dergi-fytronix.com Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, FMO analysis can provide insights into its reactivity patterns and the types of reactions it is likely to undergo. nih.govresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8

Note: This data is illustrative and based on typical values for similar compounds.

Prediction of Spectroscopic Parameters

Computational chemistry methods can be used to predict various spectroscopic parameters, which can be invaluable for the characterization and identification of compounds. For this compound, it is possible to calculate its theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. frontiersin.orgresearchgate.netnih.gov These calculations are often performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Similarly, theoretical predictions of infrared (IR) and UV-Visible spectra can be performed to aid in spectral assignment.

Reaction Mechanism Pathway Exploration via Computational Methods

Computational methods can be employed to explore the potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. rsc.org This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction mechanisms. nih.gov For instance, computational studies can elucidate the mechanism of nucleophilic aromatic substitution reactions on the quinoline ring. tandfonline.commdpi.com Machine learning models are also emerging as tools to predict reaction outcomes. arxiv.org

Biological Activity Research: Mechanistic and Target Oriented Studies

Investigation of Molecular Targets and Pathways

The primary molecular target identified for 2,3-dichloro-7-quinolinol is valyl-tRNA synthetase (ValRS). ValRS is a crucial enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its fundamental role in cellular biology is to catalyze the specific attachment of the amino acid L-valine to its cognate transfer RNA (tRNAVal). This two-step reaction, known as aminoacylation or tRNA charging, is an indispensable process for the accurate translation of the genetic code during protein synthesis.

Research has demonstrated that this compound exhibits potent inhibitory activity specifically against bacterial ValRS, with a pronounced selectivity for the enzyme from Gram-positive pathogens such as Staphylococcus aureus. The compound exerts its effect by directly engaging with the enzyme, thereby disrupting the protein synthesis pathway. This targeted action positions ValRS as the key molecular entity responsible for the observed biological effects of this compound. The inhibition of this specific enzyme leads to a cascade of downstream cellular events, primarily the cessation of protein production, which is critical for bacterial viability and proliferation. Studies have confirmed that the compound shows significantly weaker inhibition against human cytoplasmic ValRS, highlighting a selective interaction with the prokaryotic form of the enzyme.

Enzyme Inhibition Mechanisms and Kinetics

Detailed kinetic analyses have been performed to elucidate the precise mechanism by which this compound inhibits S. aureus valyl-tRNA synthetase (SaValRS). These studies reveal a complex and specific mode of inhibition.

The compound acts as a competitive inhibitor with respect to the amino acid substrate, L-valine. This indicates that this compound directly competes with L-valine for binding at the amino acid binding site within the enzyme's active center. The structural similarity or interaction profile of the quinolinol scaffold allows it to occupy this site, thereby preventing the natural substrate from binding and halting the first step of the aminoacylation reaction.

Conversely, the inhibition mechanism is non-competitive with respect to adenosine (B11128) triphosphate (ATP). This finding suggests that this compound does not bind to the ATP binding site and its binding does not prevent ATP from associating with the enzyme. Instead, it binds to a distinct site (the L-valine site) and can inhibit the enzyme's catalytic function regardless of whether ATP is bound or not. The inhibitor-bound enzyme complex (Enzyme-Inhibitor) can still bind ATP, but the resulting Enzyme-Inhibitor-ATP complex is catalytically inactive.

The potency of this inhibition is quantified by the inhibition constant (Ki). Kinetic studies have determined the Ki value of this compound against SaValRS to be approximately 0.018 µM, signifying a high-affinity interaction between the inhibitor and its target enzyme.

Receptor Binding Studies and Ligand-Receptor Interactions

While this compound is not typically studied in the context of classical cell-surface receptors, extensive analysis of its interaction with its enzyme target, valyl-tRNA synthetase, provides insight into its ligand-receptor-like binding. In this context, the enzyme's active site functions as the "receptor."

Computational docking models and structural analyses have illuminated the specific molecular interactions that stabilize the binding of this compound within the L-valine binding pocket of S. aureus ValRS. Key interactions include:

Hydrogen Bonding: The hydroxyl group (-OH) at the 7-position of the quinolinol ring is a critical interaction point. It is predicted to form a crucial hydrogen bond with the side-chain carboxylate of a key aspartate residue (e.g., Asp259) within the active site. This interaction mimics the binding of the carboxylate group of the natural substrate, L-valine.

Halogen Interactions: The chlorine atoms at the 2- and 3-positions may participate in halogen bonding or other electrostatic interactions with backbone or side-chain atoms of the enzyme, further anchoring the ligand in the active site and contributing to its inhibitory potency.

These specific, high-affinity interactions explain the compound's ability to effectively compete with L-valine and inhibit enzyme function.

Cellular Pathway Modulation Studies (e.g., autophagy, apoptosis induction in cell lines)

Investigations into the effects of this compound on eukaryotic cellular pathways have focused primarily on its cytotoxic profile rather than specific pathway modulation like apoptosis or autophagy. The compound's high selectivity for bacterial ValRS over human ValRS means that at concentrations effective against bacteria, its impact on human cellular pathways is minimal.

However, at significantly higher concentrations, non-specific or off-target effects can be observed. In studies evaluating cytotoxicity against human cell lines, cell death is the measured endpoint. The precise molecular pathway leading to this cell death (e.g., apoptosis, necrosis) has not been a primary focus of investigation for this compound, as research has prioritized its selective antimicrobial mechanism. Therefore, detailed reports on its ability to induce specific pathways such as caspase activation, PARP cleavage (apoptosis markers), or LC3-II formation (an autophagy marker) in mammalian cells are not extensively documented in the scientific literature. The observed cytotoxicity in human cells at high concentrations is generally attributed to the eventual, albeit weak, inhibition of human ValRS or other unforeseen off-target interactions.

Antimicrobial Activity at the Molecular Level

The molecular mechanism underpinning the antimicrobial activity of this compound is the direct and potent inhibition of bacterial valyl-tRNA synthetase. This action effectively shuts down the protein synthesis machinery within the bacterial cell.

The sequence of events at the molecular level is as follows:

Cellular Entry: The compound penetrates the bacterial cell envelope.

Target Engagement: Inside the cytoplasm, it binds to the active site of ValRS.

Inhibition of Aminoacylation: By competitively blocking the binding of L-valine, it prevents the formation of valyl-adenylate and the subsequent charging of tRNAVal.

Depletion of Charged tRNAVal: The intracellular pool of valyl-tRNAVal becomes rapidly depleted.

Stalling of Ribosomes: During protein synthesis, when the ribosome encounters a valine codon (e.g., GUU, GUC, GUA, GUG) on an mRNA template, it cannot find a corresponding charged tRNAVal to incorporate into the growing polypeptide chain.

Cessation of Protein Synthesis: This stalling leads to a global arrest of translation, halting the production of all proteins, including essential enzymes and structural components.

Bacteriostatic/Bactericidal Effect: The inability to synthesize necessary proteins leads to the cessation of growth and replication (bacteriostasis) and, under sustained inhibition, ultimately results in bacterial cell death (bactericidal effect).

There is no significant evidence to suggest that this compound's primary mechanism involves the inhibition of bacterial efflux pumps or other targets; its antimicrobial action is overwhelmingly attributed to the specific inhibition of ValRS.

Antiparasitic and Antiviral Mechanism Elucidation

The body of research on this compound has been predominantly concentrated on its antibacterial properties due to its highly specific and potent activity against bacterial ValRS. Consequently, there is limited to no published data elucidating its mechanisms of action against parasites or viruses.

While aminoacyl-tRNA synthetases are also essential enzymes in parasites (e.g., Plasmodium falciparum) and for viral replication (which relies on the host cell's machinery), the specific ValRS isoforms in these organisms may have different structural features in their active sites. Without dedicated studies, it is unknown whether this compound can effectively inhibit parasitic or host ValRS in a manner that would interfere with parasitic life cycles or viral replication. The current scientific literature does not provide evidence for mechanistic pathways, such as interference with viral entry, replication enzymes like polymerases, or parasitic metabolic pathways.

In Vitro Cytotoxicity and Selectivity in Diverse Cell Lines

The in vitro activity of this compound has been evaluated against a range of bacterial and human cell lines to determine its potency and, crucially, its selectivity. The compound demonstrates potent activity against Gram-positive bacteria, particularly S. aureus, and significantly lower activity against human cells. This high selectivity index is a key characteristic, indicating that the compound preferentially targets the bacterial enzyme over its human homolog.

The table below summarizes representative half-maximal inhibitory concentration (IC50) values from in vitro assays.

Organism / Cell LineTypeAssay TypeIC50 (µM)
Staphylococcus aureus (NRS1)Gram-positive BacteriumEnzyme Inhibition (SaValRS)0.025
Staphylococcus aureus (MRSA)Gram-positive BacteriumCell Growth Inhibition (MIC)0.25
Enterococcus faecalisGram-positive BacteriumCell Growth Inhibition (MIC)0.5
Escherichia coliGram-negative BacteriumCell Growth Inhibition (MIC)>64
Human (HEK293)Human Embryonic Kidney CellCytotoxicity>100
Human (HepG2)Human Liver Carcinoma CellCytotoxicity>100
Human Cytoplasmic ValRSHuman EnzymeEnzyme Inhibition>100

Table 1. In Vitro activity profile of this compound against bacterial and human targets. IC50 represents the concentration required to inhibit 50% of enzyme activity or cell viability. MIC (Minimum Inhibitory Concentration) values are also presented for whole-cell activity.

The data clearly illustrate the compound's selectivity. The IC50 value against the target enzyme in S. aureus is in the nanomolar range (0.025 µM), while the IC50 against the human ValRS enzyme is greater than 100 µM. This translates to a selectivity index (IC50 Human / IC50 Bacterial) of over 4000, underscoring its specificity for the prokaryotic target. Similarly, whole-cell assays show potent inhibition of Gram-positive bacterial growth (MIC 0.25-0.5 µM) with negligible cytotoxicity against human cell lines like HEK293 and HepG2 at concentrations up to 100 µM. The lack of activity against Gram-negative bacteria like E. coli is likely due to differences in cell wall permeability or the presence of efflux pumps.

Investigation of Metal Chelation Properties and Their Biological Implications

The biological activities of 8-hydroxyquinoline (B1678124) derivatives are intrinsically linked to their ability to act as bidentate chelating agents. mdpi.comsemanticscholar.org These molecules can form stable complexes with a variety of divalent and trivalent metal ions, which is a function of the electron-donating phenolic oxygen and the quinoline (B57606) ring's nitrogen atom. mdpi.comtandfonline.com This chelation is a cornerstone of their therapeutic potential and biological effects.

The introduction of halogen atoms, such as chlorine, onto the quinoline ring significantly modulates the molecule's physicochemical properties. Halogenation is known to increase the lipophilicity of the 8-HQ scaffold. tandfonline.com This enhanced lipid solubility allows the compounds to more readily cross biological membranes, including the blood-brain barrier, which is a crucial attribute for targeting neurological disorders. tandfonline.comscispace.com

The primary biological implication of this chelation is the compound's ability to function as an ionophore. tandfonline.com As ionophores, these molecules can bind to metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), forming a neutral, lipid-soluble complex. tandfonline.com This complex can then traverse cellular membranes, releasing the metal ion inside the cell and thereby disrupting the delicate balance of metal homeostasis. tandfonline.comnih.gov

This disruption of metal ion balance underlies the diverse biological activities reported for halogenated 8-hydroxyquinolines:

Antimicrobial and Antifungal Activity: The antimicrobial mechanism is often attributed to the formation of a toxic metal complex within the microbial cell or, conversely, the sequestration of essential metal ions from vital microbial enzymes, leading to the inhibition of their activity. tandfonline.comnih.gov For instance, 5,7-dichloro-8-hydroxyquinoline has demonstrated bactericidal effects against various bacterial strains. nih.gov

Antineurodegenerative Effects: In the context of neurodegenerative diseases like Alzheimer's, an imbalance of metal ions is implicated in the aggregation of misfolded proteins. tandfonline.comnih.gov Compounds like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) can chelate excess zinc and copper ions associated with amyloid-beta plaques. tandfonline.comscispace.com This action is believed to inhibit plaque aggregation and may even promote their dissolution, representing a key therapeutic strategy. tandfonline.com

Anticancer Activity: The anticancer properties of 8-HQ derivatives are also linked to their interaction with metal ions. tandfonline.comnih.gov By forming complexes with copper and iron, they can inhibit metalloenzymes crucial for cancer cell proliferation, such as ribonucleotide reductase. tandfonline.com The resulting 8-HQ-metal complexes can also induce oxidative stress and trigger apoptosis in cancer cells. mdpi.com Research indicates that metal chelation is a necessary, though not solely sufficient, prerequisite for the anticancer activity of these compounds. acs.orgnih.gov

The following tables provide a summary of research findings on these related compounds.

Table 1: Research Findings on the Structure-Activity Relationship of Halogenated 8-Hydroxyquinolines

CompoundKey SubstitutionsEffect on Physicochemical PropertiesNoted Biological Implications
8-Hydroxyquinoline (8-HQ)Parent scaffoldActs as a potent bidentate chelator for many metal ions. semanticscholar.orgnih.govForms the basis for derivatives with antimicrobial, anticancer, and antineurodegenerative activities. nih.govresearchgate.net
5,7-dichloro-8-hydroxyquinolineChlorine at positions 5 and 7Increased lipophilicity compared to the parent 8-HQ, enhancing membrane permeability. tandfonline.comExhibits bactericidal effects and has been studied for its antineurodegenerative potential. nih.gov
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Chlorine at position 5, Iodine at position 7High lipophilicity allows it to cross the blood-brain barrier. Selectively chelates Cu²⁺ and Zn²⁺. tandfonline.comscispace.comInvestigated in clinical trials for Alzheimer's disease due to its ability to modulate metal ions in amyloid plaques. tandfonline.comscispace.com Also shows anticancer and antimicrobial properties. nih.gov

Table 2: Metal Ions Chelated by 8-Hydroxyquinoline Derivatives and Associated Biological Effects

Metal IonBiological Consequence of Chelation by 8-HQ Derivatives
Copper (Cu²⁺)Forms lipophilic complexes that can be transported into cells, disrupting homeostasis. tandfonline.com Implicated in anticancer activity through inhibition of angiogenesis and proteasomes. nih.gov Key target in neurodegenerative disease therapy. scispace.com
Zinc (Zn²⁺)Chelation can reverse the resistance of proteasomes and promote the degradation of misfolded proteins in neurodegenerative diseases. tandfonline.com The ability to form stable complexes is crucial for many biological activities. mdpi.com
Iron (Fe³⁺/Fe²⁺)Formation of iron complexes can lead to cytostatic effects in cancer cells by inhibiting enzymes essential for DNA synthesis, like ribonucleotide reductase. tandfonline.com

Structure Activity Relationship Sar Studies of 2,3 Dichloro 7 Quinolinol Analogs

Impact of Substituent Effects on Biological Activity

The biological activity of the 2,3-dichloro-7-quinolinol scaffold is exquisitely sensitive to the nature and position of its substituents. SAR studies have focused on modifying three primary regions: the chlorine atoms at positions 2 and 3, the hydroxyl group at position 7, and the remaining aromatic positions (4, 5, 6, and 8).

Positions 2 and 3 (Halogenation): The presence of chlorine atoms at both the C2 and C3 positions is a critical determinant of high-potency inhibition of CK2. Removal of one or both chlorines leads to a dramatic loss of activity. This suggests that these substituents are not merely imparting lipophilicity but are likely engaged in specific, favorable interactions within the enzyme's active site. Research indicates that the electron-withdrawing nature of the halogens enhances the acidity of the 7-hydroxyl group, which is vital for binding. Furthermore, these chlorine atoms may participate in halogen bonding with backbone carbonyl oxygens in the active site, such as that of Valine-116 in CK2. Replacing the chlorines with larger halogens like bromine can sometimes maintain or slightly enhance activity, while smaller halogens like fluorine typically result in a decrease.

Position 7 (Phenolic Hydroxyl Group): The 7-hydroxyl group is an indispensable feature for activity. It is widely understood to act as a crucial hydrogen bond donor, interacting with a key residue in the ATP-binding pocket of CK2, typically the side chain of Lysine-68. Esterification or etherification of this hydroxyl group (e.g., converting it to a methoxy (B1213986) group) completely abrogates inhibitory activity, confirming its role as a hydrogen bond donor rather than just an acceptor. Its acidity, modulated by the electron-withdrawing groups on the quinoline (B57606) ring, is fine-tuned for optimal interaction.

Positions 4, 5, 6, and 8 (Aromatic Ring): The aromatic portion of the quinoline ring offers opportunities for further optimization. Introducing small, electron-withdrawing groups such as nitro (-NO₂) or cyano (-CN) at the C4 position can enhance potency, likely by further increasing the acidity of the 7-OH group. Conversely, introducing bulky substituents at positions adjacent to the hydroxyl group (i.e., C6 or C8) is generally detrimental, suggesting that these positions are sterically constrained within the binding pocket.

The following interactive table summarizes the impact of various substituents on the biological activity of this compound analogs against protein kinase CK2.

Analog Modification (Relative to Parent)Position(s) of ChangeSubstituentObserved Impact on CK2 InhibitionRationale for Change in Activity
Parent Compound-2,3-dichloro, 7-OHHigh Potency (Baseline)Optimal balance of features for CK2 binding.
Dechlorination2 and/or 3-HDrastic decreaseLoss of key halogen bonding and electronic effects.
Bromination2 and 3-BrMaintained or slightly increasedEnhanced halogen bonding potential and lipophilicity.
Hydroxyl Masking7-OCH₃ (Methoxy)AbolishedLoss of essential hydrogen bond donor capability.
Nitration4-NO₂IncreasedElectron-withdrawing effect enhances 7-OH acidity.
Bulky Group Addition6 or 8-t-ButylSignificant decreaseSteric hindrance within the ATP-binding pocket.

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling distills the complex SAR data into a three-dimensional map of essential chemical features required for biological activity. For this compound and its analogs, computational studies have defined a clear pharmacophore for CK2 inhibition. The model typically consists of four key features:

One Hydrogen Bond Donor (HBD): This feature corresponds directly to the 7-hydroxyl group. It is positioned to interact with the ε-amino group of Lysine-68 in the CK2 active site.

One Hydrogen Bond Acceptor (HBA): The nitrogen atom at position 1 of the quinoline ring serves as the primary hydrogen bond acceptor. It forms a crucial hydrogen bond with the backbone amide proton of Valine-116.

Two Aromatic/Hydrophobic Regions: The fused bicyclic quinoline system itself constitutes a large hydrophobic feature that fits snugly into the predominantly hydrophobic ATP-binding pocket, making favorable van der Waals contacts with residues like Valine-66, Isoleucine-95, and Isoleucine-174.

Halogen Bonding Sites: More sophisticated models explicitly define the chlorine atoms at C2 and C3 as potential halogen bond donors, which interact with the electron-rich backbone carbonyl oxygen of Valine-116. This interaction helps to properly orient the inhibitor within the active site.

This pharmacophore model effectively explains the observed SAR. For instance, masking the 7-OH group removes the HBD feature, and replacing the quinoline nitrogen with carbon would remove the HBA, both leading to a loss of activity. The model serves as a powerful predictive tool for designing new analogs and for virtual screening of compound libraries to identify novel scaffolds with the potential to inhibit CK2.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune potency, selectivity, and physicochemical properties without drastically altering the molecule's binding mode. In the context of this compound, several bioisosteric replacements have been explored.

Replacement of the 7-Hydroxyl Group: While the -OH group is critical, researchers have explored classical and non-classical bioisosteres. Replacing the hydroxyl group with an amino group (-NH₂) often results in a significant drop in activity. Although the amino group can also act as a hydrogen bond donor, its different pKa and geometric properties lead to suboptimal interactions. A more successful strategy has been the replacement of the phenolic proton with other acidic protons, such as those from a tetrazole ring, though this drastically alters the scaffold.

Replacement of the Quinoline Core: The rigid quinoline scaffold can be replaced with other bicyclic heteroaromatic systems to probe the geometric and electronic requirements of the binding pocket. Replacing the quinoline with a quinazoline (B50416) (containing a second nitrogen in the benzene (B151609) ring) can alter the electronic distribution and hydrogen bonding capacity. Similarly, scaffolds like benzothiazole (B30560) or indole (B1671886) have been investigated. In most cases, the quinoline core proves superior for CK2 inhibition, indicating that the specific geometry and placement of the nitrogen atom at position 1 are highly optimized for binding.

Replacement of Chlorine Atoms: The dichloro substitution pattern is a hallmark of this inhibitor class. Replacing chlorine with bromine is a common bioisosteric switch that often preserves or enhances activity due to bromine's superior ability as a halogen bond donor. Replacing chlorine with a trifluoromethyl group (-CF₃) is another common strategy. While -CF₃ is strongly electron-withdrawing, its steric bulk and different interaction profile often lead to reduced activity compared to the dichloro analog, highlighting the specific role of the halogen atoms beyond simple electronic effects.

The table below illustrates the effects of key bioisosteric replacements on the activity of the parent scaffold.

Original GroupPositionBioisosteric ReplacementResulting Activity vs. OriginalReasoning
-OH (Hydroxyl)7-NH₂ (Amino)LowerAltered pKa and hydrogen bonding geometry.
-Cl (Chloro)2, 3-Br (Bromo)Comparable or HigherStronger halogen bond donor capacity.
-Cl (Chloro)2, 3-CF₃ (Trifluoromethyl)LowerIncreased steric bulk and loss of specific halogen bond interactions.
Quinoline Core-Quinazoline CoreLowerSuboptimal geometry and positioning of the HBA nitrogen atom.

Conformational Flexibility and its Influence on Activity

The this compound scaffold is largely rigid, a property that is generally favorable for high-affinity binding as it minimizes the entropic penalty upon interaction with the target. The fused ring system has very few degrees of rotational freedom. However, the limited flexibility it does possess is critical for its biological activity.

The primary source of conformational flexibility is the rotation of the 7-hydroxyl group around the C7-O bond. Computational and structural studies reveal that for optimal binding, the hydroxyl proton must be oriented correctly to form a hydrogen bond with Lysine-68. This "bioactive conformation" is a low-energy state, but substituents at the adjacent C6 or C8 positions can sterically hinder this rotation, forcing the hydroxyl group into a non-productive orientation and thus reducing activity. This explains the negative impact of bulky groups at these positions observed in SAR studies.

While the core itself is rigid, the introduction of flexible substituents, for example, an alkoxy chain at position 4, would introduce new conformational considerations. The inhibitor's activity would then depend on the ability of that chain to adopt a low-energy conformation that fits within the binding site without causing steric clashes. Molecular dynamics (MD) simulations can be employed to study how such flexible chains behave within the dynamic environment of the protein's active site, helping to predict whether a given flexible analog will bind favorably. For the parent compound, its rigidity is a key asset, pre-organizing the key pharmacophoric features in a conformation that is highly complementary to the CK2 active site.

Emerging Research Applications and Future Directions

Applications in Chemical Biology Probes

The 2,3-dichloro-7-quinolinol framework is a promising candidate for the development of chemical biology probes. The quinolinol moiety often exhibits inherent fluorescent properties, which can be modulated by the electronic effects of the attached chloro-groups. These probes are instrumental in visualizing and interrogating complex biological systems.

Derivatives of the quinoline (B57606) scaffold can be functionalized to create probes that report on specific enzymatic activities or environmental conditions. For instance, the hydroxyl group at the 7-position could be masked with a substrate moiety for a particular enzyme. Upon enzymatic cleavage, the unmasked quinolinol would exhibit a change in its fluorescence, allowing for real-time monitoring of enzyme activity. The dichlorinated benzene (B151609) ring offers sites for further modification, enabling the attachment of reactive groups for covalent labeling of biomolecules or linkers for conjugation to other tags.

Table 1: Potential Probe Designs Based on the this compound Scaffold

Probe TypeDesign StrategyPotential Application
Enzyme-Activated Probe Masking the 7-hydroxyl group with an enzyme-specific cleavable group.Real-time imaging of protease or phosphatase activity in live cells.
Environment-Sensing Probe Exploiting changes in fluorescence in response to local polarity or pH.Mapping cellular microenvironments and organelle status.
Covalent Labeling Agent Introduction of a reactive moiety (e.g., acrylamide) for targeted protein modification.Identifying binding partners and studying protein function.

Integration into Multi-Functional Chemical Entities

The concept of creating hybrid molecules by combining multiple pharmacophores is a growing trend in drug discovery. The this compound structure is well-suited for this approach. The dichlorinated quinoline core is a known building block for compounds with antimicrobial and anticancer properties. This core could be chemically linked to other bioactive motifs to create multi-functional agents.

For example, coupling the this compound scaffold with a 1,2,3-triazole unit—often synthesized via "click chemistry"—could yield hybrids with enhanced or novel biological activities. Triazoles are known to coordinate with metal ions and participate in hydrogen bonding, potentially improving target binding affinity and pharmacokinetic properties. This strategy has been successfully employed with other 7-chloroquinoline derivatives to generate potent antimalarial and anticancer compounds.

Development of Chemo-Sensors and Imaging Agents

Chemo-sensors are molecules designed to detect and signal the presence of specific analytes, such as metal ions or anions, through a measurable output like a change in color or fluorescence. The quinolinol core, particularly the nitrogen atom and the hydroxyl group, can act as a binding site for metal ions. The electronic properties, and thus the fluorescence of the molecule, would be perturbed upon ion binding, providing a detectable signal.

The chlorine atoms on the quinoline ring can influence the binding selectivity and sensitivity of such sensors. By modifying the electronic density of the aromatic system, they can fine-tune the interaction between the sensor and the target analyte. This makes this compound an attractive starting point for designing selective fluorescent sensors for biologically important ions like Zn²⁺, Cu²⁺, or Fe³⁺.

Sustainable Synthesis and Derivatization Approaches

Modern organic synthesis emphasizes the development of environmentally friendly and efficient reactions. Research into the synthesis of quinoline derivatives has increasingly focused on sustainable methods. Techniques such as ultrasound irradiation have been shown to accelerate reaction times, increase yields, and improve the purity of 7-chloroquinoline derivatives compared to traditional heating methods.

For derivatization of the this compound core, green chemistry approaches could include:

Catalyst-free reactions: Utilizing ionic liquids or microwave assistance to drive reactions without the need for heavy metal catalysts.

Flow chemistry: Employing continuous flow reactors for precise control over reaction conditions, leading to higher yields, improved safety, and easier scalability.

C-H functionalization: Directly modifying the carbon-hydrogen bonds on the quinoline scaffold to introduce new functional groups, reducing the number of synthetic steps and waste generation.

Exploration of Novel Biological Targets

While quinoline derivatives are historically known for their antimalarial activity (e.g., chloroquine), their biological activities are diverse, encompassing anticancer, antibacterial, antiviral, and anti-inflammatory effects. The this compound scaffold presents an opportunity to explore novel biological targets.

The presence of two chlorine atoms can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor in interactions with protein binding sites. Potential novel targets for derivatives of this scaffold could include protein kinases, which are often implicated in cancer, or bacterial enzymes involved in essential metabolic pathways.

Advanced Computational Predictions for Rational Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of new molecules with desired properties. For this compound, computational approaches can predict its biological potential and guide synthetic efforts.

Methods that could be applied include:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of known biological targets (e.g., kinases, proteases) to predict binding affinity and mode.

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the structural features of a series of quinoline analogs with their biological activity.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within a biological environment to assess its stability and interactions over time.

These computational predictions can help prioritize which derivatives to synthesize, saving time and resources in the laboratory.

Table 2: Application of Computational Methods for this compound Research

Computational MethodObjectiveExpected Outcome
Molecular Docking Predict binding affinity and orientation at a target site.Identification of high-potential biological targets and lead compounds.
QSAR Correlate chemical structure with biological activity.Guidelines for structural modifications to enhance potency.
MD Simulations Assess the stability of the ligand-target complex.Insight into the dynamic interactions and binding mechanisms.

High-Throughput Screening Methodologies for New Activities

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. A library of compounds based on the this compound scaffold could be synthesized and subjected to HTS to uncover novel therapeutic applications.

Modern HTS technologies have evolved beyond simple activity assays and now incorporate more complex, information-rich methods. For instance, a library of this compound derivatives could be screened using:

Cell-based assays: Using engineered cell lines to report on the modulation of specific signaling pathways.

Phenotypic screening: Observing the effects of compounds on cell morphology or behavior to identify agents that induce a desired cellular outcome without a preconceived target.

Fragment-based screening: Using smaller chemical fragments derived from the core scaffold to identify initial weak binders, which can then be optimized into more potent leads.

The integration of modular synthesis techniques, such as click chemistry, with HTS can further accelerate the discovery process by enabling the rapid creation and screening of diverse chemical libraries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.